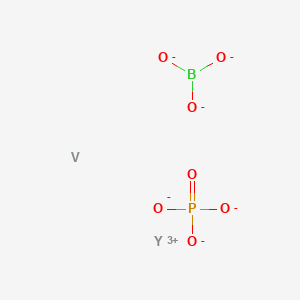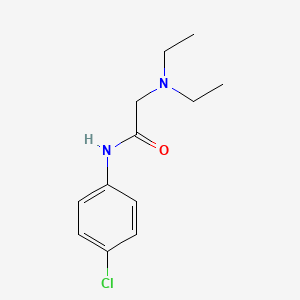
N-Pentylnitrous hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentylnitrous hydrazide is a chemical compound belonging to the hydrazide family Hydrazides are known for their diverse applications in medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentylnitrous hydrazide typically involves the reaction of pentylamine with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazide. The general reaction scheme is as follows:
Pentylamine+Nitrous Acid→N-Pentylnitrous Hydrazide
The reaction is usually conducted in an aqueous medium at low temperatures to prevent the decomposition of nitrous acid. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and ensure large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentylnitrous hydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Pentylnitrous hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazones and other derivatives.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Pentylnitrous hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with their active sites. This inhibition can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating protein functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic Acid Hydrazide: Known for its use in tuberculosis treatment.
Benzhydrazide: Used in the synthesis of various organic compounds.
Nicotinic Acid Hydrazide: Another hydrazide with applications in medicinal chemistry.
Uniqueness
N-Pentylnitrous hydrazide stands out due to its unique pentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other hydrazides may not be as effective.
Propriétés
Numéro CAS |
65339-23-3 |
|---|---|
Formule moléculaire |
C5H13N3O |
Poids moléculaire |
131.18 g/mol |
Nom IUPAC |
N-amino-N-pentylnitrous amide |
InChI |
InChI=1S/C5H13N3O/c1-2-3-4-5-8(6)7-9/h2-6H2,1H3 |
Clé InChI |
JGVJSNLYHDBTIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCN(N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-(propan-2-yl)spiro[5.5]undeca-2,7-diene-1,9-dione](/img/structure/B14489164.png)
![3-[(2-Oxocyclohexyl)methyl]cyclohexane-1,2-dione](/img/structure/B14489173.png)


![Germane, [(4-ethenylphenyl)methyl]trimethyl-](/img/structure/B14489191.png)
![Methyl 3-[(N-acetylglycyl)sulfanyl]propanoate](/img/structure/B14489196.png)
![4-[(2-Aminoethyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B14489207.png)

![Propanoic acid, 2-[(methylsulfonyl)oxy]-, 1-methylethyl ester, (S)-](/img/structure/B14489209.png)




